Methyl 2-amino-5-(benzyloxy)benzoate
Overview
Description
Methyl 2-amino-5-(benzyloxy)benzoate is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and features both an amino group and a benzyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-(benzyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-amino-5-(benzyloxy)benzoic acid.
Scientific Research Applications
Methyl 2-amino-5-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(benzyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methoxybenzoate: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Amino-5-methylbenzoic acid: Lacks the ester and benzyloxy groups, making it less complex.
Methyl 2-amino-5-hydroxybenzoate: Precursor in the synthesis of methyl 2-amino-5-(benzyloxy)benzoate.
Uniqueness
This compound is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-5-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBJUJYWPIQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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